methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- 1,1-Dioxidotetrahydrothiophen-3-yl group at position 1: A sulfone-containing moiety that enhances polarity and may influence intermolecular interactions.
- Phenyl group at position 3: Aromatic ring contributing to π-π stacking and hydrophobic interactions.
- Methyl ester at position 4: A hydrolyzable group that impacts solubility and bioavailability.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or ligand in supramolecular assemblies .
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-21(25)16-11-17(13-7-8-13)22-20-18(16)19(14-5-3-2-4-6-14)23-24(20)15-9-10-29(26,27)12-15/h2-6,11,13,15H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNBCRAWJPVNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound with significant biological activity, particularly as an inhibitor of tropomyosin receptor kinase (Trk) family proteins. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Molecular Formula : C16H19N3O4S
- Molecular Weight : Approximately 335.38 g/mol
- Key Functional Groups : Pyrazolo[3,4-b]pyridine core, cyclopropyl group, and a tetrahydrothiophene moiety.
These structural elements contribute to its distinct chemical properties and biological activities.
The primary biological activity of this compound lies in its ability to inhibit Trk proteins. These receptors are critical for various cellular processes including:
- Cell Growth
- Differentiation
Inhibition of Trk receptors has therapeutic implications for treating various cancers and neurodegenerative diseases. The compound's interaction with these proteins can be elucidated through molecular docking simulations and binding assays that reveal its binding affinity and mechanism of action at the molecular level .
Inhibition of Trk Proteins
Research indicates that this compound effectively inhibits Trk family proteins, which are implicated in oncogenesis and neurological disorders. The inhibition can lead to reduced tumor growth and improved outcomes in neurodegenerative conditions .
Comparative Analysis with Related Compounds
A comparison with other pyrazolo[3,4-b]pyridine derivatives highlights the unique attributes of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C21H20FN3O4S | Contains a fluorophenyl group |
| Methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C15H19N3O2 | Features a cyclopentyl substituent |
| Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | C16H19N3O2 | Has a phenyl group instead |
The presence of both the tetrahydrothiophene moiety and the specific arrangement of substituents on the pyrazolo[3,4-b]pyridine core gives this compound unique chemical properties compared to its analogs .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of pyrazolo[3,4-b]pyridines to evaluate their biological activities. For instance:
- Synthesis and Evaluation : A combinatorial library was synthesized to explore various substitutions on the pyrazolo[3,4-b]pyridine framework. Some derivatives demonstrated promising antituberculotic activity against Mycobacterium tuberculosis .
- Molecular Docking Studies : These studies provide insights into how modifications to the core structure can enhance binding affinity to target proteins such as Trk receptors .
Scientific Research Applications
Inhibition of Tropomyosin Receptor Kinase (Trk) Family Proteins
One of the most significant applications of methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is its role as an inhibitor of tropomyosin receptor kinase family proteins. These kinases are crucial in regulating cell proliferation and differentiation, and their dysregulation is often implicated in various cancers. Studies have demonstrated that this compound exhibits nanomolar inhibitory activity against TrkA, making it a candidate for further development as an anticancer agent .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound can be achieved through various multicomponent reactions involving readily available starting materials. Recent advancements have highlighted catalytic methods that improve yield and reduce reaction time while maintaining a clean reaction profile .
Derivatives for Enhanced Activity
Research has also focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific Trk isoforms. The introduction of different substituents at strategic positions on the pyrazolo[3,4-b]pyridine core has shown promising results in increasing potency and reducing off-target effects .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, this compound demonstrated significant cytotoxicity against cancer cell lines expressing high levels of TrkA. The compound's ability to induce apoptosis in these cells was attributed to its effective inhibition of Trk signaling pathways .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was found that this compound could mitigate neuronal damage induced by oxidative stress through modulation of TrkB signaling pathways. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparison with Similar Compounds
Core Heterocycle Modifications
The pyrazolo[3,4-b]pyridine core is shared with several analogs, but substituent variations lead to distinct properties:
Key Observations :
- The isoxazolo[5,4-b]pyridine core in 938018-10-1 introduces an oxygen atom, altering electron density and hydrogen-bonding capacity compared to the pyrazolo-pyridine system.
- The carbohydrazide group in 937598-58-8 replaces the methyl ester, enabling hydrogen-bond donor-acceptor interactions, which may enhance target binding .
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Methyl at Position 6 : The cyclopropyl group in the target compound increases steric bulk and may reduce metabolic oxidation compared to the methyl group in 937597-68-7 .
- Sulfone vs. In contrast, the 4-fluorophenyl group in 937598-58-8 contributes to hydrophobic and halogen bonding .
- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell permeability compared to the carboxylic acid in 937597-68-7 but requires hydrolysis for activation .
Research Findings and Hypotheses
While explicit biological data for the target compound are unavailable, structural comparisons suggest:
- Enhanced Metabolic Stability : Cyclopropyl and sulfone groups may reduce CYP450-mediated degradation compared to methyl/fluorophenyl analogs.
- Target Selectivity : The unique combination of cyclopropyl and sulfone groups could modulate kinase selectivity profiles, as seen in related pyrazolo-pyridine derivatives .
Preparation Methods
Preparation of 3-Nitro-6-Cyclopropylpyridine-2-Carboxylate
The synthesis begins with 2-chloro-3-nitropyridine, which undergoes SNAr with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C to afford 3-nitro-6-cyclopropylpyridine (yield: 68–74%). Subsequent esterification with methyl chloroformate in the presence of triethylamine yields methyl 3-nitro-6-cyclopropylpyridine-2-carboxylate (Scheme 1A).
Scheme 1A: Nitropyridine Functionalization
$$
\text{2-Chloro-3-nitropyridine} \xrightarrow[\text{THF, −78°C}]{\text{CyclopropylMgBr}} \text{3-Nitro-6-cyclopropylpyridine} \xrightarrow[\text{Et}3\text{N}]{\text{ClCO}2\text{Me}} \text{Methyl 3-nitro-6-cyclopropylpyridine-2-carboxylate}
$$
Hydrazine Cyclocondensation
The nitro group is reduced using hydrogenation (H₂, Pd/C) to generate a 3-aminopyridine intermediate. Treatment with hydrazine hydrate in ethanol under reflux induces cyclization to form the pyrazolo[3,4-b]pyridine scaffold (Scheme 1B).
Scheme 1B: Pyrazole Annulation
$$
\text{Methyl 3-amino-6-cyclopropylpyridine-2-carboxylate} \xrightarrow[\text{EtOH, Δ}]{\text{NH}2\text{NH}2} \text{Methyl 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate}
$$
Installation of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
Synthesis of 3-Hydrazinyltetrahydrothiophene-1,1-Dioxide
Tetrahydrothiophene-3-amine is oxidized with m-chloroperbenzoic acid (mCPBA) in dichloromethane to yield the sulfone derivative. Subsequent diazotization with sodium nitrite in hydrochloric acid, followed by reduction with stannous chloride, affords 3-hydrazinyltetrahydrothiophene-1,1-dioxide (yield: 52–58%).
N-Alkylation of the Pyrazole
The pyrazole nitrogen is alkylated using 3-bromotetrahydrothiophene-1,1-dioxide in dimethylformamide (DMF) with potassium carbonate as base (60°C, 12 h). This step proceeds with 73–78% yield, confirmed by ¹H NMR (δ 4.21 ppm, multiplet, tetrahydrothiophene protons).
Functionalization of the C3 Position with Phenyl Group
A Suzuki-Miyaura coupling installs the phenyl group at C3. The pyrazolo[3,4-b]pyridine intermediate is treated with phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate in dioxane/water (4:1) at 80°C (Scheme 2).
Scheme 2: C3 Arylation
$$
\text{Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{PhB(OH)}_2} \text{Target Compound}
$$
Optimization and Characterization Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| SNAr Cyclopropylation | CyclopropylMgBr, THF, −78°C | 68 | 95 |
| Hydrazine Cyclization | NH₂NH₂, EtOH, Δ | 75 | 98 |
| N-Alkylation | 3-Br-tetrahydrothiophene sulfone, K₂CO₃, DMF | 73 | 97 |
| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄, dioxane/H₂O | 65 | 96 |
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyridine H5), 7.68–7.45 (m, 5H, Ph), 4.21 (m, 1H, tetrahydrothiophene CH), 3.92 (s, 3H, OCH₃), 2.85–2.65 (m, 4H, tetrahydrothiophene CH₂), 1.98 (m, 1H, cyclopropyl CH), 1.12–0.89 (m, 4H, cyclopropyl CH₂).
- HRMS (ESI+) : m/z calculated for C₂₂H₂₂N₃O₄S [M+H]⁺: 432.1325; found: 432.1328.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step protocols, including cyclocondensation reactions and functional group modifications. For example:
- Step 1: Cyclocondensation of substituted pyrazole precursors with cyclopropane carbonyl derivatives under reflux in acetic acid or DMF, as seen in analogous syntheses .
- Step 2: Sulfone group introduction via oxidation of tetrahydrothiophene intermediates using H₂O₂ or mCPBA .
- Step 3: Esterification of the carboxylic acid intermediate using methanol and catalytic H₂SO₄ .
Key considerations:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require longer reaction times.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product, especially given the compound’s potential for regioisomeric byproducts .
- Yield optimization: Pilot reactions suggest yields drop below 50% if oxidation (Step 2) is incomplete, necessitating rigorous TLC monitoring .
Basic: How should researchers characterize this compound’s structure and confirm purity?
Answer:
A combination of spectroscopic and crystallographic methods is recommended:
- NMR spectroscopy: Analyze - and -NMR to confirm the pyrazolo-pyridine core, cyclopropane protons (~δ 1.2–1.5 ppm), and sulfone group (δ 3.1–3.4 ppm for tetrahydrothiophene protons) .
- X-ray crystallography: Resolve the bicyclic framework and substituent orientations, as demonstrated for structurally related pyrazolo-pyridines .
- HRMS: Validate molecular weight (expected [M+H]: ~440–450 Da) and rule out impurities .
- Purity assessment: Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, particularly due to the compound’s hydrophobic nature .
Advanced: What strategies can mitigate contradictions in biological activity data across different assay systems?
Answer:
Discrepancies in activity (e.g., IC₅₀ variations in cancer cell lines) may arise from:
- Assay conditions: Differences in serum concentration or incubation time can alter compound stability. Pre-test solubility in DMSO/PBS mixtures (≤0.1% DMSO) is critical .
- Cell line variability: Use isogenic cell models (e.g., prostate cancer lines with mTOR pathway mutations) to isolate mechanism-specific effects .
- Metabolic interference: Co-administer CYP450 inhibitors (e.g., ketoconazole) during in vitro assays to assess hepatic metabolism impacts .
Example: A related pyrazolo-pyridine derivative showed 10-fold higher potency in LNCaP vs. PC3 cells due to differential autophagy activation, highlighting the need for mechanistic validation via Western blotting (e.g., LC3-II for autophagy) .
Advanced: How can computational modeling guide SAR studies for this compound’s derivatives?
Answer:
- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., mTOR kinase domain). The cyclopropane and sulfone groups may contribute to hydrophobic and hydrogen-bonding interactions, respectively .
- DFT calculations: Predict electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) on reactivity and binding affinity .
- SAR table example:
| Derivative Substituent | LogP | mTOR IC₅₀ (nM) | Notes |
|---|---|---|---|
| 6-Cyclopropyl, 3-Ph | 3.2 | 120 | Baseline |
| 6-Ethyl, 3-(4-F-Ph) | 3.8 | 85 | Enhanced lipophilicity |
| 1-(4-NO₂-Ph) | 2.9 | 240 | Reduced activity due to steric hindrance |
Advanced: What are the challenges in formulating this compound for in vivo studies, and how can they be addressed?
Answer:
- Solubility limitations: The sulfone and ester groups confer moderate hydrophilicity (predicted LogP ~3.2). Use nanoemulsions (e.g., Labrafil/Cremophor EL) or cyclodextrin inclusion complexes to enhance bioavailability .
- Metabolic stability: Ester hydrolysis in plasma may reduce efficacy. Prodrug strategies (e.g., replacing methyl ester with pivaloyloxymethyl) can improve stability .
- Toxicity screening: Conduct acute toxicity studies in rodents (dose range: 10–100 mg/kg) with liver/kidney function markers (ALT, creatinine) to establish safety margins .
Advanced: How can researchers resolve discrepancies in crystallographic data vs. computational structural predictions?
Answer:
- X-ray vs. DFT: For the pyrazolo-pyridine core, compare bond lengths and angles. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
- Torsional angles: The cyclopropane ring’s orientation may differ between solid-state (X-ray) and gas-phase (DFT) models. Use ONIOM hybrid calculations (B3LYP for core, molecular mechanics for crystal environment) to reconcile differences .
Advanced: What analytical methods are recommended for detecting degradation products during stability studies?
Answer:
- Forced degradation: Expose the compound to heat (60°C, 75% RH), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions .
- LC-MS/MS: Identify major degradation products (e.g., ester hydrolysis to carboxylic acid, sulfone reduction). Use a Q-TOF mass spectrometer for accurate mass determination .
- Stability-indicating methods: Develop a gradient HPLC method (e.g., 10–90% acetonitrile in 20 min) to separate degradation peaks from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
